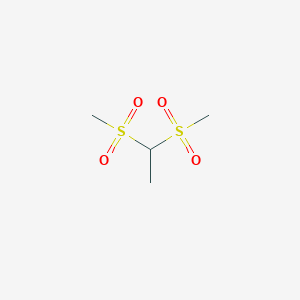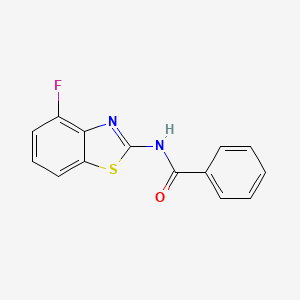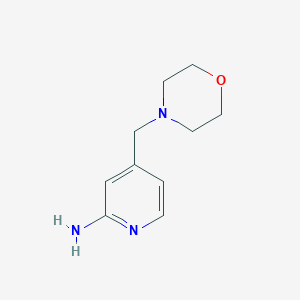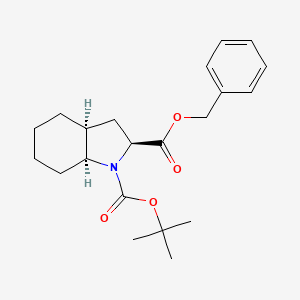![molecular formula C6H6Br2N2S B14006910 6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)
6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine atoms in its structure makes it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The reaction mixture is heated in benzene for 2-4 hours, and the product formation depends on the structure of the starting reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce oxidized forms of the compound.
Aplicaciones Científicas De Investigación
6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential anticancer and antiviral agents.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is employed in studies investigating its effects on various biological systems, including its potential as an antimicrobial and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This interaction can result in the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: These compounds have shown potent cytotoxic activity against various cancer cell lines.
Benzo[d]imidazo[2,1-b]thiazoles: These compounds are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide is unique due to its specific bromomethyl group, which provides distinct reactivity and potential for further chemical modifications. This uniqueness makes it a valuable compound for developing new derivatives with enhanced biological activities.
Propiedades
Fórmula molecular |
C6H6Br2N2S |
|---|---|
Peso molecular |
298.00 g/mol |
Nombre IUPAC |
6-(bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium;bromide |
InChI |
InChI=1S/C6H5BrN2S.BrH/c7-3-5-4-9-1-2-10-6(9)8-5;/h1-2,4H,3H2;1H |
Clave InChI |
XINQGNGWQODEQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=[N+]1C=C(N2)CBr.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B14006834.png)
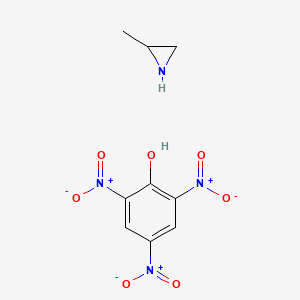
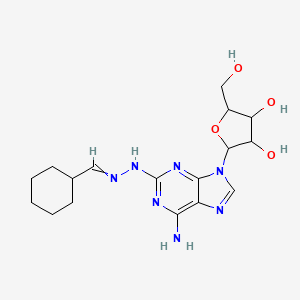
![N-[2-(4-carbamothioyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14006857.png)
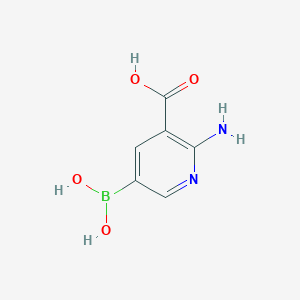
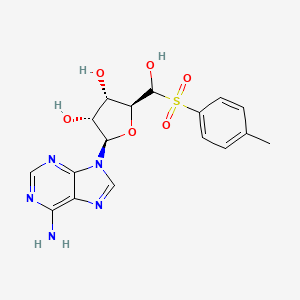
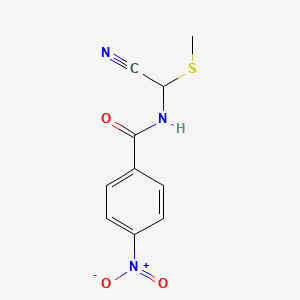
![N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline](/img/structure/B14006874.png)
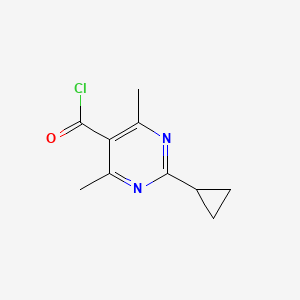
![n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B14006880.png)
